ent-3-Oxokaurane-16,17-diol
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Overview
Description
ent-3-Oxokaurane-16,17-diol: is a diterpenoid compound isolated from the roots of plants belonging to the genus Euphorbia . It is known for its toxic properties and has been studied for its potential biological activities . The compound has a molecular formula of C20H32O3 and a molecular weight of 320.47 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ent-3-Oxokaurane-16,17-diol typically involves the extraction from natural sources such as the roots of Euphorbia species . The compound can be isolated using various solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The extraction process is followed by purification using techniques like high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification methods .
Chemical Reactions Analysis
Types of Reactions: ent-3-Oxokaurane-16,17-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of ent-3-Oxokaurane-16,17-diol involves its interaction with specific molecular targets and pathways . The compound exerts its effects by modulating various biological processes, including inflammation, cell proliferation, and apoptosis . The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with enzymes and receptors involved in these processes .
Comparison with Similar Compounds
- ent-16α,17-dihydroxyatisan-3-one
- Kaurane-3,16,17-triol
- ent-16α,17-dihydroxykauran-3-one
Comparison: ent-3-Oxokaurane-16,17-diol is unique due to its specific structural features and biological activities . While similar compounds like ent-16α,17-dihydroxykauran-3-one also exhibit biological activities, this compound has distinct properties that make it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H32O3 |
---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(1S,4S,9S,10R,13S,14S)-14-hydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one |
InChI |
InChI=1S/C20H32O3/c1-17(2)14-6-9-19-10-13(20(23,11-19)12-21)4-5-15(19)18(14,3)8-7-16(17)22/h13-15,21,23H,4-12H2,1-3H3/t13-,14+,15-,18+,19-,20+/m0/s1 |
InChI Key |
MPDUJZZNNBJFAB-NJQZYEBPSA-N |
Isomeric SMILES |
C[C@@]12CCC(=O)C([C@H]1CC[C@]34[C@H]2CC[C@@H](C3)[C@@](C4)(CO)O)(C)C |
Canonical SMILES |
CC1(C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)(CO)O)C |
Origin of Product |
United States |
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